![molecular formula C11H11NO B3351780 8-Quinolinol, 5-ethyl- CAS No. 39892-35-8](/img/structure/B3351780.png)
8-Quinolinol, 5-ethyl-
Overview
Description
8-Quinolinol, 5-ethyl-, also known as 5-ethylquinolin-8-ol, is a derivative of 8-Quinolinol . It is structurally analogous to 8-hydroxyquinoline . The derivatives of 8-hydroxyquinoline have been tested for anti-malaria activity .
Molecular Structure Analysis
The molecular formula of 8-Quinolinol, 5-ethyl- is C11H11NO . The molecular weight is 173.21 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
The chemical reactions of 8-Quinolinol derivatives have been applied to biochemical tools and enzyme inhibitors . The specific chemical reactions of 8-Quinolinol, 5-ethyl- are not provided in the search results.Safety And Hazards
Future Directions
8-Hydroxyquinoline and its derivatives have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They have found a great range of uses ranging from pharmacological and medicinal agents to electron carriers in organic light-emitting diodes and fluorescent chemosensors for metal ions . Therefore, 8-Quinolinol, 5-ethyl- may also have potential applications in these areas.
properties
IUPAC Name |
5-ethylquinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-5-6-10(13)11-9(8)4-3-7-12-11/h3-7,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLAEYWNEZQGQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CC=NC2=C(C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424307 | |
Record name | 8-Quinolinol, 5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolinol, 5-ethyl- | |
CAS RN |
39892-35-8 | |
Record name | 8-Quinolinol, 5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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